2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is an intriguing compound within the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step procedures. Starting with 6-methylpyridazine, which undergoes substitution reactions to introduce the piperidine and pyridazinone groups. Optimized reaction conditions such as temperature, solvents, and catalysts are vital for the successful formation of the compound.
Industrial Production Methods
For industrial-scale production, standard procedures often include batch synthesis in reactors, where precise control of reaction parameters ensures high yield and purity. Commonly used methods involve robust purification techniques like crystallization and chromatography to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
The compound is known to participate in a variety of chemical reactions, including but not limited to:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.
Substitution: : Replacement of one group with another in the molecule.
Common Reagents and Conditions
Typical reagents involved include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction pathways and products formed.
Major Products
The major products of these reactions often retain the core pyridazinone structure while gaining new functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology
The compound's interactions with biological molecules make it a subject of interest in biochemical research, where it can be used to probe enzyme activities or to understand metabolic pathways.
Medicine
In medicinal chemistry, the compound shows promise as a lead compound for developing new drugs, particularly for diseases where modulation of specific biological pathways is required.
Industry
The compound's unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, which the compound can bind to or modify, thereby influencing the biological pathways they regulate.
Comparison with Similar Compounds
Similar Compounds
2-pyridazinone derivatives: : Share the pyridazinone core but vary in their side chains and functional groups.
Piperidine-based compounds: : Similar piperidine ring but different core structures.
Uniqueness
What sets 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its combination of the pyridazinone core and the piperidine ring, providing a distinct set of properties and applications not typically seen in its analogs.
This compound stands out for its multifaceted applications and chemical versatility. Whether in a research lab or industrial setting, its influence on modern science and industry is undeniably significant.
Properties
IUPAC Name |
2-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-12-6-7-14(19-18-12)24-13-4-3-9-20(10-13)16(23)11-21-15(22)5-2-8-17-21/h2,5-8,13H,3-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFVUFFYAYEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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